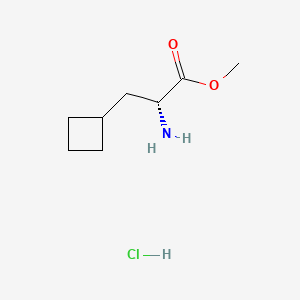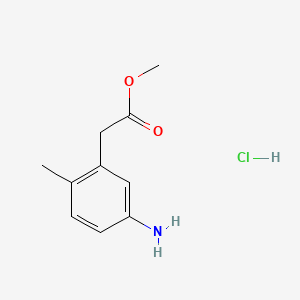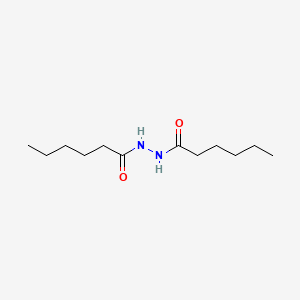
Hexanoic acid,2-(1-oxohexyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid,2-(1-oxohexyl)hydrazide is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.335. It is known for its unique structure, which includes a hexanoic acid moiety and a hydrazide group. This compound is used in various scientific research applications due to its interesting chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Hexanoic acid,2-(1-oxohexyl)hydrazide can be synthesized through the thermal decomposition of salts of aliphatic carboxylic acids. The general formula for these reactions is RCOOH · N2H4 · H2O and 2RCOOH-N2H4-H2O, where R represents an aliphatic chain ranging from C2H5 to C8H17 . The reaction parameters are carefully controlled to ensure the formation of the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar thermal decomposition techniques. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions
Hexanoic acid,2-(1-oxohexyl)hydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the hydrazide group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or other derivatives .
科学的研究の応用
Hexanoic acid,2-(1-oxohexyl)hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of Hexanoic acid,2-(1-oxohexyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate its activity .
類似化合物との比較
Similar Compounds
Similar compounds to Hexanoic acid,2-(1-oxohexyl)hydrazide include other hydrazides and aliphatic carboxylic acid derivatives. Some examples are:
- Butanoic acid,2-(1-oxobutyl)hydrazide
- Octanoic acid,2-(1-oxooctyl)hydrazide
- Decanoic acid,2-(1-oxodecyl)hydrazide
Uniqueness
This compound is unique due to its specific chain length and the presence of both a hexanoic acid moiety and a hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
特性
CAS番号 |
1530-76-3 |
|---|---|
分子式 |
C12H24N2O2 |
分子量 |
228.33 g/mol |
IUPAC名 |
N'-hexanoylhexanehydrazide |
InChI |
InChI=1S/C12H24N2O2/c1-3-5-7-9-11(15)13-14-12(16)10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
InChIキー |
ATXVAOYINYICFR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NNC(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


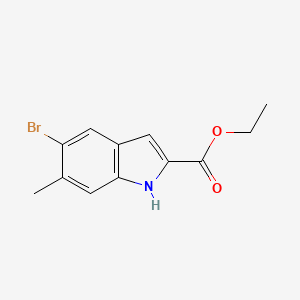
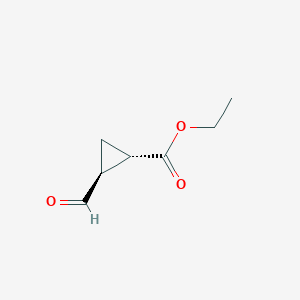

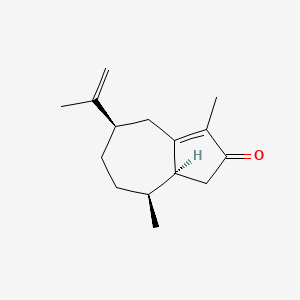

![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)

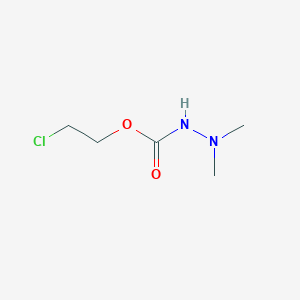
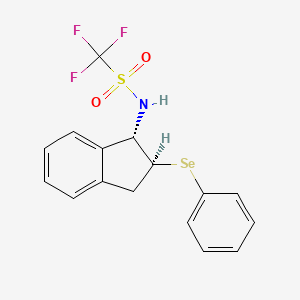

![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
